molecular formula C16H16F3N3O3 B1401747 1-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-2-nitro-ethanol CAS No. 1311279-63-6

1-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-2-nitro-ethanol

Cat. No. B1401747
M. Wt: 355.31 g/mol
InChI Key: RSRPGMINOQNGQS-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, common name, and structural formula. The IUPAC name is based on the rules set by the International Union of Pure and Applied Chemistry and provides a systematic way to name any organic compound .


Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound. The analysis of the synthesis process includes understanding the starting materials, the conditions required for the reaction (such as temperature, pressure, and catalyst), and the yield of the product .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and X-ray crystallography .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. The type of reaction (addition, substitution, elimination, etc.), the products formed, and the conditions required for the reaction are all part of this analysis .


Physical And Chemical Properties Analysis

This includes studying the compound’s physical properties (such as melting point, boiling point, solubility, etc.) and chemical properties (such as reactivity, stability, etc.) .

Scientific Research Applications

Amidines Chemistry

Research on amidines highlights the influence of substitution at the amidino carbon atom on the sensitivity to substitution at the imino nitrogen atom, illustrating the chemical behavior of closely related compounds in different environments. These findings contribute to a deeper understanding of molecular interactions and chemical reactivity, relevant to the study of complex organic molecules like "1-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-2-nitro-ethanol" (Oszczapowicz & Krawczyk, 1989).

Fuel Quality Analysis

In the context of fuel analysis, solvatochromic probes have been employed to determine the quality of automotive fuels, particularly in evaluating the effects of ethanol addition to gasoline. This methodology, using solvatochromic dyes, demonstrates the application of organic compounds in developing analytical methods for real-world applications, offering insights into the practical utility of related chemical structures (Budag et al., 2006).

Asymmetric Synthesis

The asymmetric synthesis of chiral molecules is a critical area of research, with implications for pharmaceuticals and materials science. Studies on related compounds, such as chiral pyridine derivatives, showcase the potential of "1-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-2-nitro-ethanol" in facilitating stereoselective reactions, a cornerstone of modern synthetic chemistry (Si-haia, 2011).

Material Science and Crystallography

The synthesis and structural analysis of compounds bearing pyridine and related heterocycles are essential for material science, especially in the development of new materials with specific optical, electrical, or catalytic properties. Crystallographic studies provide valuable information on molecular geometry, intermolecular interactions, and the potential for forming supramolecular assemblies, relevant for designing advanced materials and catalysts (Wang et al., 2014).

Future Directions

Future directions could include potential applications of the compound, further studies needed to understand its properties, and possible modifications to improve its efficacy or reduce side effects .

properties

IUPAC Name

1-[3-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]phenyl]-2-nitroethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3N3O3/c1-21(2)15-8-12(16(17,18)19)7-13(20-15)10-4-3-5-11(6-10)14(23)9-22(24)25/h3-8,14,23H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSRPGMINOQNGQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=CC(=N1)C2=CC(=CC=C2)C(C[N+](=O)[O-])O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-2-nitro-ethanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-2-nitro-ethanol
Reactant of Route 2
1-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-2-nitro-ethanol
Reactant of Route 3
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1-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-2-nitro-ethanol
Reactant of Route 4
1-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-2-nitro-ethanol
Reactant of Route 5
1-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-2-nitro-ethanol
Reactant of Route 6
1-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-2-nitro-ethanol

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